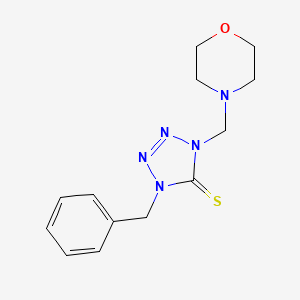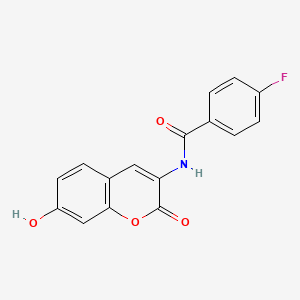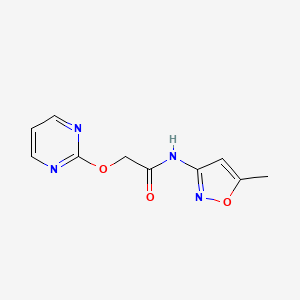
1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione, also known as BMTT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BMTT belongs to the class of tetrazole derivatives, which have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by binding to specific receptors or enzymes in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may exert its anticonvulsant activity by increasing the levels of acetylcholine in the brain. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may exert its anticancer activity by activating specific signaling pathways in these cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. For example, this compound has been shown to reduce the levels of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the serum of rats with sepsis. This suggests that this compound may have potential applications in the treatment of inflammatory diseases. In addition, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the liver and brain of rats. This suggests that this compound may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized using simple chemical reactions, and its purity can be confirmed using various spectroscopic techniques. In addition, this compound has been found to exhibit low toxicity in animal models, suggesting that it may be safe for use in humans. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential interactions with other compounds in the body. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications in the field of medicinal chemistry.
Future Directions
There are several future directions for research on 1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione. First, further studies are needed to elucidate the mechanism of action of this compound, which may provide insights into its potential applications in the treatment of various diseases. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans, which may provide information on its safety and efficacy. Third, studies are needed to investigate the potential interactions of this compound with other compounds in the body, which may affect its pharmacological activity. Finally, studies are needed to investigate the potential applications of this compound in combination with other drugs or therapies, which may enhance its pharmacological activity and reduce its potential side effects.
Synthesis Methods
The synthesis of 1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione involves the reaction of benzyl isothiocyanate with morpholine and sodium azide in the presence of copper sulfate as a catalyst. The resulting product is then treated with hydrochloric acid to yield this compound as a white crystalline solid. The purity of the compound can be confirmed by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
1-benzyl-4-(4-morpholinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antifungal activity against Candida albicans. In addition, this compound has been shown to exhibit anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Furthermore, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Properties
IUPAC Name |
1-benzyl-4-(morpholin-4-ylmethyl)tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c20-13-17(10-12-4-2-1-3-5-12)14-15-18(13)11-16-6-8-19-9-7-16/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOHTQTXDRJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)N(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5336007.png)
![N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide](/img/structure/B5336014.png)
![4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol](/img/structure/B5336029.png)

![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5336043.png)
![4-ethyl-2-methyl-5-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5336044.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5336050.png)
![methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5336051.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5336059.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-[(4-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5336064.png)
![N~2~-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-D-leucinamide](/img/structure/B5336074.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(1H)-pyridinone](/img/structure/B5336075.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B5336082.png)
